2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-{[(4-methylphenyl)carbonyl]amino}benzoate
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Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate is a complex organic compound characterized by its unique structure, which includes nitrophenoxy and methylbenzoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-bromophenol to form 4-(4-nitrophenoxy)phenol. This intermediate is further reacted with 2-oxoethyl bromide to yield 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl bromide. Finally, this compound is coupled with 3-[(4-methylbenzoyl)amino]benzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the substituents used.
Scientific Research Applications
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
- 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate
- 4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones
Comparison: Compared to similar compounds, 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate is unique due to the presence of both nitrophenoxy and methylbenzoylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H22N2O7 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 3-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H22N2O7/c1-19-5-7-21(8-6-19)28(33)30-23-4-2-3-22(17-23)29(34)37-18-27(32)20-9-13-25(14-10-20)38-26-15-11-24(12-16-26)31(35)36/h2-17H,18H2,1H3,(H,30,33) |
InChI Key |
SVPUMLOFRPBOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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